molecular formula C13H20N2O2 B11875947 1-(2,6-Diethylphenyl)-3-(2-hydroxyethyl)urea

1-(2,6-Diethylphenyl)-3-(2-hydroxyethyl)urea

Cat. No.: B11875947
M. Wt: 236.31 g/mol
InChI Key: ZBOSUEYQGPAIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Diethylphenyl)-3-(2-hydroxyethyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This specific compound features a 2,6-diethylphenyl group and a 2-hydroxyethyl group, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Diethylphenyl)-3-(2-hydroxyethyl)urea can be achieved through several methods. One common approach involves the reaction of 2,6-diethylphenyl isocyanate with 2-aminoethanol. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Diethylphenyl)-3-(2-hydroxyethyl)urea undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: The major product is 1-(2,6-Diethylphenyl)-3-(2-oxoethyl)urea.

    Reduction: The major product is 1-(2,6-Diethylphenyl)-3-(2-aminoethyl)urea.

    Substitution: Products vary depending on the substituent introduced to the phenyl ring.

Scientific Research Applications

1-(2,6-Diethylphenyl)-3-(2-hydroxyethyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Diethylphenyl)-3-(2-hydroxyethyl)urea involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Diethylphenyl)-3-(2-methoxyethyl)urea
  • 1-(2,6-Diethylphenyl)-3-(2-aminomethyl)urea
  • 1-(2,6-Diethylphenyl)-3-(2-chloroethyl)urea

Uniqueness

1-(2,6-Diethylphenyl)-3-(2-hydroxyethyl)urea is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and biological activity. This differentiates it from similar compounds that may lack this functional group or possess different substituents.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

1-(2,6-diethylphenyl)-3-(2-hydroxyethyl)urea

InChI

InChI=1S/C13H20N2O2/c1-3-10-6-5-7-11(4-2)12(10)15-13(17)14-8-9-16/h5-7,16H,3-4,8-9H2,1-2H3,(H2,14,15,17)

InChI Key

ZBOSUEYQGPAIHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.